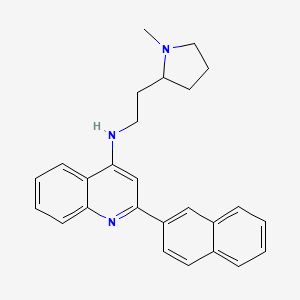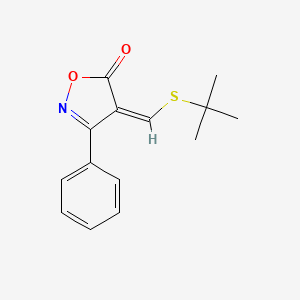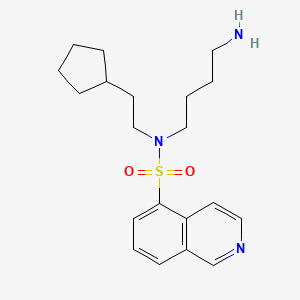
methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is a chemical compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a chlorocarbonyl group at the 5-position and a carboxylate ester group at the 2-position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate typically involves the chlorination of methyl 1H-pyrrole-2-carboxylate. One common method is the reaction of methyl 1H-pyrrole-2-carboxylate with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety when handling phosgene. The use of alternative chlorinating agents such as oxalyl chloride or thionyl chloride may also be explored to optimize yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in aqueous or organic solvents.
Major Products Formed:
Amides, esters, or thioesters: from nucleophilic substitution.
Alcohols or amines: from reduction.
Carboxylic acids: from oxidation.
Applications De Recherche Scientifique
Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It is utilized in the preparation of functional materials, including polymers and dyes, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate depends on its chemical reactivity The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives
Comparaison Avec Des Composés Similaires
Methyl 5-chloro-1H-pyrrole-2-carboxylate: Similar structure but lacks the chlorocarbonyl group.
Methyl 5-(bromocarbonyl)-1H-pyrrole-2-carboxylate: Similar structure with a bromocarbonyl group instead of a chlorocarbonyl group.
Methyl 5-(fluorocarbonyl)-1H-pyrrole-2-carboxylate: Similar structure with a fluorocarbonyl group instead of a chlorocarbonyl group.
Uniqueness: Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and chemical properties
Propriétés
Numéro CAS |
347362-31-6 |
|---|---|
Formule moléculaire |
C7H6ClNO3 |
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
methyl 5-carbonochloridoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-3-2-4(9-5)6(8)10/h2-3,9H,1H3 |
Clé InChI |
VABGUQPFMWYHTM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(N1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)


![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)



![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)



